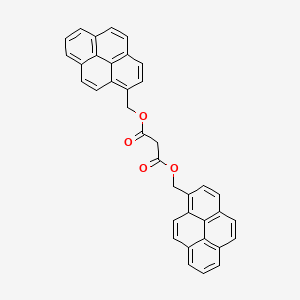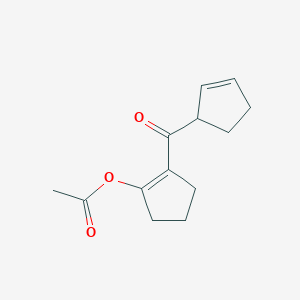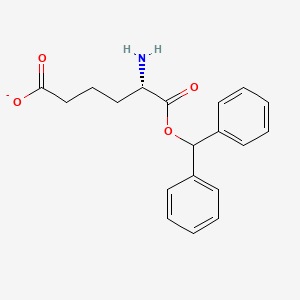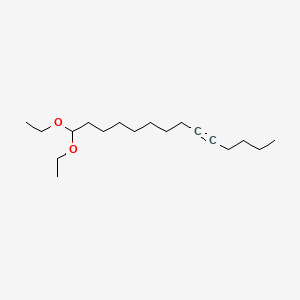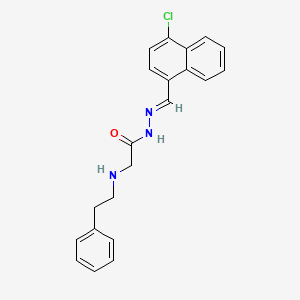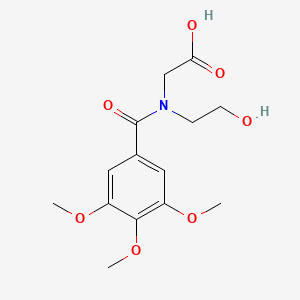
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine is an organic compound that belongs to the class of glycine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine typically involves the reaction of 3,4,5-trimethoxybenzoic acid with glycine in the presence of a coupling agent. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzamide): Similar structure but with an amide instead of a glycine moiety.
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzyl)amine: Similar structure but with an amine instead of a glycine moiety.
Uniqueness
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine is unique due to the presence of both a glycine moiety and a trimethoxybenzoyl group, which may confer specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
65143-59-1 |
|---|---|
分子式 |
C14H19NO7 |
分子量 |
313.30 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-(3,4,5-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO7/c1-20-10-6-9(7-11(21-2)13(10)22-3)14(19)15(4-5-16)8-12(17)18/h6-7,16H,4-5,8H2,1-3H3,(H,17,18) |
InChIキー |
JPYGUEOXLQVFTR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


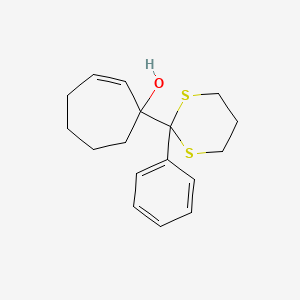
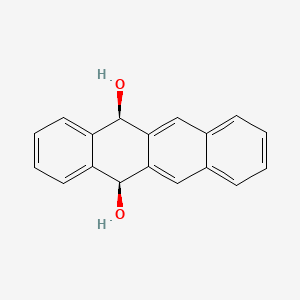

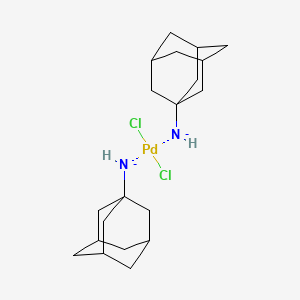
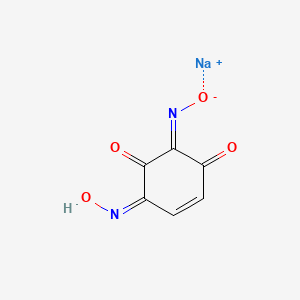

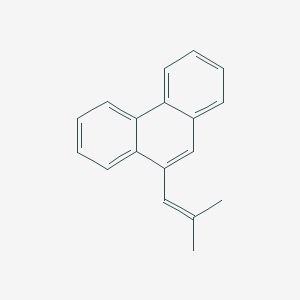
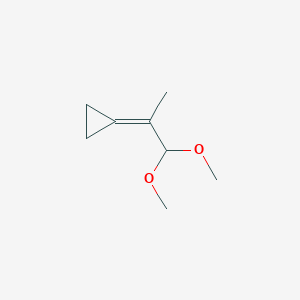
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
